6-Amino-2-fluoro-3-iodophenol
Description
Overview of Phenolic Derivatives and their Chemical Significance
Phenolic derivatives are compounds containing a hydroxyl group bonded directly to an aromatic hydrocarbon ring. acs.orgrsc.orgsci-hub.mk This structural arrangement confers unique chemical properties, making them important intermediates and building blocks in organic synthesis. acs.orgrsc.org The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. rsc.org Phenolic compounds are ubiquitous in nature and are known for a wide range of biological activities. acs.orgsci-hub.mk In industrial applications, they serve as precursors for polymers, dyes, pharmaceuticals, and agrochemicals. rsc.org The reactivity of the aromatic ring in phenols is enhanced by the electron-donating nature of the hydroxyl group, facilitating electrophilic substitution reactions. chemcess.com
Importance of Halogenation and Amination in Aromatic Systems
Halogenation, the introduction of one or more halogen atoms into a compound, and amination, the introduction of an amino group, are fundamental transformations in organic chemistry that significantly modify the properties of aromatic systems. chemcess.comgoogle.com Halogen atoms, such as fluorine and iodine, can alter the electronic and steric properties of a molecule, influencing its reactivity, lipophilicity, and metabolic stability. nih.govnih.gov Fluorine, in particular, is often incorporated into pharmaceuticals to enhance their efficacy. nih.gov Iodine, being the largest and least electronegative of the common halogens, can serve as a useful handle for further chemical modifications, such as cross-coupling reactions. acs.orgwikipedia.org
Amination introduces a basic amino group, which can participate in a wide range of chemical reactions and is a key functional group in many biologically active molecules. rsc.orgdtic.mil The presence of an amino group on an aromatic ring can direct the position of subsequent electrophilic substitution reactions and can be a site for the formation of amides, imines, and other nitrogen-containing functionalities. chemcess.com The combination of halogenation and amination on a phenolic backbone creates a trifunctionalized aromatic scaffold with a rich and diverse chemistry.
Research Rationale for Investigating 6-Amino-2-fluoro-3-iodophenol
The specific compound, this compound, represents a unique combination of functional groups on a phenolic core. The rationale for investigating such a molecule stems from several key areas of chemical research:
Medicinal Chemistry: The presence of a fluorine atom, an amino group, and an iodine atom on a phenol (B47542) ring suggests potential applications in drug discovery. Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity to biological targets. nih.gov The aminophenol scaffold is a known pharmacophore in various drugs, and the iodine atom could serve as a site for further derivatization or for radio-labeling studies. chemcess.commdpi.com
Materials Science: Polysubstituted aromatic compounds are valuable monomers for the synthesis of advanced polymers with tailored properties. The functional groups on this compound could allow for the creation of novel polymers with specific thermal, electronic, or optical characteristics. dtic.mil
Synthetic Methodology: The synthesis of a highly substituted and electronically complex molecule like this compound presents a significant challenge. Developing efficient synthetic routes to this and related compounds would be a valuable contribution to the field of organic synthesis, potentially involving novel strategies for regioselective halogenation and amination. acs.orggoogle.com
The following sections will delve into the hypothetical chemical properties and potential research findings related to this compound, based on the established chemistry of its constituent functional groups and related substituted aminophenols.
Properties
IUPAC Name |
6-amino-2-fluoro-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLXTUXJQHMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 6 Amino 2 Fluoro 3 Iodophenol
Precursor Synthesis and Intermediate Derivatization
Approaches to Fluorinated Aromatic Scaffolds
The introduction of a fluorine atom onto the aromatic ring is a key initial step. Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, its placement often directs subsequent reactions. psu.edu Methods for synthesizing fluorinated phenols and their derivatives are varied.
One common approach involves the use of electrophilic fluorinating agents, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor, on an electron-rich aromatic precursor. nih.gov For instance, the treatment of a protected phenol (B47542) with such a reagent can lead to regioselective fluorination. Another strategy relies on nucleophilic fluorination, where a leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion, often facilitated by reagents like diethylaminosulfur trifluoride (DAST). nih.govnih.govmdpi.com The choice of fluorination strategy depends on the available starting materials and the desired substitution pattern.
Methodologies for Regioselective Iodination
The regioselective introduction of an iodine atom is another crucial transformation. The directing effects of the existing substituents on the aromatic ring, particularly the hydroxyl and fluoro groups, play a significant role. Iodination of phenols can be achieved using various reagents and conditions. A common method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or o-iodoxybenzoic acid (IBX), which facilitates the formation of the electrophilic iodine species. scielo.brresearchgate.netbaranlab.org
The regioselectivity of iodination is highly dependent on the reaction conditions and the substrate. For instance, the iodination of phenols can be directed to the ortho or para positions relative to the hydroxyl group. scielo.brscielo.br The presence of a fluorine atom can further influence the position of iodination. In some cases, a blocking group strategy may be necessary to achieve the desired regioselectivity.
| Reagent System | Conditions | Outcome | Reference |
| I₂ / H₂O₂ | Water, room temperature | Mono- and di-iodination of phenols | scielo.brresearchgate.net |
| N-Iodosuccinimide (NIS) | Acetonitrile, room temp. | Iodination of aromatic compounds | researchgate.net |
| I₂ / o-Iodoxybenzoic acid (IBX) | DMSO | Oxidation and iodination | baranlab.org |
Strategies for Introducing Amino Functionality
The introduction of the amino group is often one of the final steps in the synthetic sequence to avoid its interference with earlier reactions. A common and reliable method is the reduction of a nitro group. Therefore, a key intermediate in the synthesis of 6-Amino-2-fluoro-3-iodophenol is often the corresponding nitrophenol derivative. The reduction of the nitro group can be achieved using a variety of reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
Alternatively, the amino group can be introduced via nucleophilic aromatic substitution on a suitably activated precursor, or through a Buchwald-Hartwig amination of an aryl halide. However, for the synthesis of aminophenols, the reduction of a nitro group is a well-established and efficient method. A novel strategy for the synthesis of 2-aminophenols involves a cascade researchgate.netresearchgate.net-sigmatropic rearrangement of N-arylhydroxylamines. nih.gov
Convergent and Divergent Synthetic Pathways
The assembly of the target molecule can be approached through either a convergent or a divergent synthetic strategy. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in a later step. nih.govresearchgate.net In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures. rsc.orgsathyabama.ac.in
Exploration of Multistep Synthesis Sequences
A plausible linear, or stepwise, synthesis of this compound could start from a commercially available fluorophenol. This precursor would then undergo regioselective nitration, followed by iodination, and finally, reduction of the nitro group to the desired amine. The order of these steps is critical. For instance, performing the iodination before nitration might lead to a different regioisomer.
A convergent approach might involve the synthesis of a di-functionalized intermediate, such as a fluoro-iodophenol, which is then coupled with an amino-containing fragment. However, given the small size of the target molecule, a linear approach is often more practical. The development of a robust synthetic route requires the careful consideration of protecting group strategies to mask reactive functional groups during certain transformations.
| Step | Reaction | Reagents and Conditions | Potential Challenges |
| 1 | Fluorination of Phenol | Electrophilic fluorinating agent (e.g., Selectfluor) | Regioselectivity, over-fluorination |
| 2 | Nitration | HNO₃/H₂SO₄ | Control of regioselectivity, safety concerns |
| 3 | Iodination | I₂/oxidizing agent | Regioselectivity, potential for deiodination |
| 4 | Reduction | SnCl₂/HCl or H₂/Pd-C | Compatibility with other functional groups |
Optimization of Reaction Conditions and Yields
Modern techniques such as high-throughput screening and design of experiments (DoE) can be employed to rapidly identify optimal reaction conditions. The purification of intermediates at each stage is also crucial to ensure the purity of the final product. Chromatographic techniques are often employed for this purpose.
Catalytic Transformations in Compound Assembly
Catalytic methods are indispensable for the efficient and selective synthesis of complex molecules like this compound. These strategies enable the precise installation of functional groups and the construction of the core scaffold under mild conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed)
The iodine atom in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a powerful toolkit for elaborating this core structure into more complex molecular architectures. nih.govdokumen.pub Reactions such as Sonogashira, Suzuki, and Heck couplings utilize the C-I bond to introduce alkyne, aryl, or vinyl groups, respectively.
For instance, palladium-catalyzed annulation of internal alkynes with 2-iodophenols is a well-established method for synthesizing substituted benzofurans. dokumen.pub This type of transformation, when applied to this compound, would allow for the construction of novel, highly substituted heterocyclic systems. The reaction typically proceeds via a tandem coupling-cyclization sequence, often catalyzed by a palladium complex in the presence of a copper co-catalyst for Sonogashira-type couplings. researchgate.net Similarly, palladium-catalyzed reactions are used to synthesize 2,3-disubstituted indoles from o-iodoanilines, a reaction manifold that shares mechanistic principles applicable to the aminophenol scaffold. researchgate.net
These catalytic methods are prized for their functional group tolerance and reliability, making this compound a key intermediate for building diverse molecular libraries. The fluorine and amino substituents can modulate the electronic properties and reactivity of the molecule, influencing both the catalytic cycle and the properties of the final product. nih.gov
| Reaction Type | Substrate Example | Catalyst System | Product Class | Reference |
| Sonogashira Coupling/Annulation | 2-Iodophenol | Pd Nanoparticles | 2-Substituted Benzofurans | researchgate.net |
| Carbonylative Cyclization | 1-Alkynyl-2-iodoglucal | Pd(OAc)₂, Xantphos | Pyridinone-fused Glycosides | nih.gov |
| Stille Coupling/Annulation | N-Acyl-2-iodoaniline | Pd Catalyst | 2,3-Disubstituted Indoles | researchgate.net |
| Regioselective Annulation | 2-Iodophenol | Pd(OAc)₂, PPh₃ | 3-Fluoroalkylated Benzofurans | dokumen.pub |
Directed Halogenation and Functionalization (e.g., Iron(III)-mediated)
The regioselective introduction of an iodine atom onto the phenol ring, especially in the presence of multiple activating and deactivating groups, presents a significant synthetic challenge. Electrophilic aromatic substitution on a simple phenol typically yields a mixture of ortho- and para-isomers. researchgate.net For a complex substrate like 6-amino-2-fluorophenol, achieving selective iodination at the C3 position requires sophisticated directing strategies.
Iron(III)-catalyzed methods have emerged as a powerful solution for the regioselective halogenation of arenes. acs.org These processes utilize inexpensive and non-toxic iron salts, such as iron(III) chloride (FeCl₃), to activate halogenating agents like N-iodosuccinimide (NIS). acs.org The Lewis acidic iron catalyst coordinates to the halogenating agent, increasing its electrophilicity and enabling the reaction to proceed under mild conditions. researchgate.netacs.org The position of halogenation can be influenced by the directing effects of existing functional groups. In some cases, substituents capable of coordinating with the iron(III) center can override the natural electronic directing effects of activating groups, enabling halogenation at otherwise disfavored positions. acs.org
A regioselective and nucleophilic halogenation of electron-rich amidophenols has been achieved using Fe(III) reagents, where an amido-directing group allows for the specific and stepwise introduction of halogens. researchgate.net Related methods using hypervalent iodine reagents, such as iodosylbenzene in the presence of ammonium (B1175870) iodide, also provide an efficient route for the controlled mono-iodination of phenols under mild, open-flask conditions. x-mol.comacs.org
| Halogenation Method | Catalyst/Mediator | Halogen Source | Substrate Class | Key Feature | Reference |
| Iron-Catalyzed Iodination | Iron(III) triflimide (5 mol%) | N-Iodosuccinimide (NIS) | Activated Arenes | Highly regioselective, mild conditions | acs.org |
| Iron-Mediated Halogenation | Fe(III) Reagents | Halides | Amidophenols | Amido-directing group controls regioselectivity | researchgate.net |
| Iodine(III)-Mediated Iodination | Iodosylbenzene (oxidant) | Ammonium Iodide (NH₄I) | Phenols | Controlled mono-iodination, mild temperatures | acs.org |
Modern Synthetic Techniques and Automation
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from modern technologies that enhance efficiency, safety, and sustainability. Automation through flow chemistry and the adoption of green chemistry principles are at the forefront of this evolution.
Flow Chemistry and High-Throughput Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.net These benefits are particularly pronounced for halogenation reactions, which are often fast, highly exothermic, and may involve toxic or corrosive reagents like elemental halogens. rsc.org
The key advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety. rsc.orgsioc-journal.cn The small reactor volume minimizes the risk associated with potential thermal runaways, and hazardous reagents can be generated in-situ and consumed immediately, avoiding their storage and handling in large quantities. This precise control often leads to improved selectivity and higher yields compared to batch reactions. sioc-journal.cn The synthesis of a complex intermediate like this compound could be rendered safer and more efficient by employing a continuous flow process for the critical iodination step.
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
| Heat Transfer | Poor; difficult to control exotherms | Excellent; high surface-area-to-volume ratio | rsc.org |
| Safety | High risk with hazardous reagents/exotherms | Enhanced; small volumes, in-line quenching | rsc.org |
| Reaction Control | Limited; slow mixing and heating | Precise control of time, temperature, stoichiometry | researchgate.netsioc-journal.cn |
| Scalability | Problematic; requires re-optimization | Straightforward; "scaling out" by running longer | umontreal.ca |
Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org For the synthesis of this compound, several green strategies can be envisioned to minimize environmental impact.
One promising approach is mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) often in the absence of a solvent or with minimal amounts of liquid. acs.orgresearchgate.net This technique has been successfully applied to the synthesis of biologically active compounds, offering benefits such as reduced reaction times, simplified workup procedures, and a significant decrease in solvent waste. researchgate.net The alkylation of phenols and the formation of sulfonamide bonds have been demonstrated under mechanochemical conditions, showcasing the potential of this method for multi-step syntheses. acs.orgresearchgate.net
| Green Chemistry Approach | Description | Example Application | Key Advantage | Reference |
| Mechanochemistry | Solvent-free or low-solvent reactions via ball milling. | Alkylation of phenols; sulfonamide formation. | Reduced solvent waste, faster reactions, lower E-Factor. | acs.orgresearchgate.net |
| Aqueous Media | Using water as the reaction solvent. | Pd-catalyzed synthesis of benzofurans. | Eliminates volatile organic compounds (VOCs). | researchgate.net |
| Catalyst-Free Iodination | Using a bio-based system to facilitate the reaction. | Iodination of arenes using WEPA and I₂. | Avoids metal catalysts and external oxidants. | tandfonline.com |
Chemical Reactivity and Mechanistic Studies of 6 Amino 2 Fluoro 3 Iodophenol
Reactivity of the Amino Group
The primary aromatic amino group is a versatile functional group that readily participates in reactions typical of nucleophilic amines.
The primary amino group of 6-Amino-2-fluoro-3-iodophenol is nucleophilic and can be readily acylated to form amides. This is a common derivatization strategy. The reaction typically involves treating the aminophenol with an acylating agent such as an acyl chloride or acid anhydride (B1165640). chemguide.co.uk These reagents are highly reactive electrophiles. youtube.com The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon, leading to the formation of an amide and hydrogen chloride. chemguide.co.uk Due to the basic nature of the amino group, a base is often added to neutralize the HCl byproduct. chemguide.co.uk
In addition to simple acylation, a wide range of derivatization reagents can target the primary amine for applications in analytical chemistry or to modify the molecule's properties. nih.gov For example, benzoyl chloride can be used to introduce a benzoyl group, a reaction often performed under basic conditions (Schotten-Baumann reaction). acs.org
Table 1: Representative Reagents for Amidation and Derivatization of the Amino Group
| Reaction Type | Reagent Class | Specific Example | Product |
|---|---|---|---|
| Amidation | Acyl Chloride | Acetyl chloride (CH₃COCl) | N-(4-fluoro-5-iodo-2-hydroxyphenyl)acetamide |
| Amidation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-(4-fluoro-5-iodo-2-hydroxyphenyl)acetamide |
| Derivatization | Acyl Chloride | Benzoyl chloride (C₆H₅COCl) | N-(4-fluoro-5-iodo-2-hydroxyphenyl)benzamide |
Note: Reaction with carboxylic acids typically requires a coupling agent (e.g., DCC, HATU) or catalytic conditions to facilitate amide bond formation. nih.govnih.govorganic-chemistry.org
Aminophenols, which possess both an amino and a hydroxyl group, are susceptible to oxidation. ua.es The oxidation of o-aminophenols, such as this compound, can be complex. The initial step often involves a one-electron oxidation to form a radical species. researchgate.net The electrochemical oxidation of o-aminophenol can lead to the formation of a polymer with a ladder-type structure composed of phenoxazine (B87303) units. ua.es
Chemical or enzymatic oxidation can lead to different products. For example, the copper-catalyzed aerobic oxidation of 2-aminophenol (B121084) is a model reaction that mimics the enzyme phenoxazinone synthase, yielding 2-aminophenoxazine-3-one. rsc.org This process is a six-electron oxidation that involves the oxidative condensation of two aminophenol molecules. rsc.org The general mechanism for aminophenol oxidation can be pH-dependent, with different pathways and kinetics observed in acidic versus alkaline media. researchgate.net The oxidation of p-aminophenol, for instance, can proceed through a p-quinoneimine intermediate. ua.es Given its o-aminophenol structure, this compound is expected to undergo oxidative coupling to form phenoxazine-like derivatives.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a nucleophilic phenoxide ion. It also influences the redox chemistry of the aromatic ring.
Etherification: The most common method for converting a phenol (B47542) to a phenol ether is the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. gordon.eduorganic-synthesis.com The resulting phenoxide is a potent nucleophile that reacts with a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) via an SN2 mechanism to form an ether. wikipedia.orgmasterorganicchemistry.com For this compound, this would involve reaction with a base followed by an alkyl halide like ethyl iodide to form 6-amino-1-ethoxy-2-fluoro-3-iodobenzene.
Esterification: Phenols can be converted to phenolic esters by reaction with carboxylic acids or their more reactive derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, requires a strong acid catalyst (like H₂SO₄) and is a reversible equilibrium process. chemguide.co.uklibretexts.orgyoutube.com A more efficient method involves using more electrophilic reagents like acid anhydrides or acyl chlorides. byjus.com The reaction with an acyl chloride is rapid and generally irreversible, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Phenols are effective one-electron reducing agents and are readily oxidized. acs.org The initial step in their oxidation is the formation of a phenoxyl radical. acs.org The ease of this oxidation is quantified by the one-electron redox potential of the phenol/phenoxyl radical couple. figshare.comacs.org This potential is highly dependent on the substituents present on the aromatic ring. acs.orgosti.gov
For this compound, the substituents would have competing effects:
Amino Group (-NH2): As a strong electron-donating group, it will lower the oxidation potential, making the phenol easier to oxidize compared to unsubstituted phenol.
Further oxidation of the phenoxyl radical can lead to the formation of quinones. The oxidation of halogenated phenols has been studied, and in some enzymatic systems, it can proceed via two sequential one-electron oxidations leading to a cationic intermediate that facilitates subsequent reactions. nih.gov
Reactivity of Halogen Substituents (Fluorine and Iodine)
The reactivity of the two halogen atoms on the ring differs significantly due to the disparate strengths of the carbon-fluorine and carbon-iodine bonds.
Fluorine: The C(sp²)-F bond is exceptionally strong and generally unreactive towards nucleophilic aromatic substitution (SNAr). researchgate.net SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In this compound, the ring is activated by electron-donating groups (-OH, -NH2), making the C-F bond particularly resistant to nucleophilic attack. While C-F bond activation can be achieved using specific transition metal complexes, it is generally more challenging than C-H or other C-halogen bond activation. core.ac.ukresearchgate.net
Iodine: In contrast, the C(sp²)-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in many reactions. The iodine substituent is particularly useful in transition metal-catalyzed cross-coupling reactions. msu.edu Palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom. nih.govnobelprize.org These reactions typically involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation and reductive elimination. nobelprize.org This reactivity makes the iodine atom a versatile handle for further molecular elaboration.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
| Reaction Name | Coupling Partner | Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound |
| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd catalyst | Alkylated/Arylated arene |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst, Base | Substituted alkene |
This table provides a generalized overview of common cross-coupling reactions applicable to aryl iodides. nih.govnobelprize.orgorganic-chemistry.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the presence of the fluorine and iodine atoms provides potential sites for substitution. However, the strong electron-donating nature of the amino and hydroxyl groups generally disfavors traditional SNAr reactions, which proceed through a negatively charged Meisenheimer complex. For an SNAr reaction to occur on an unactivated or electron-rich aromatic ring, a concerted mechanism (cSNAr) may be operative, although such reactions are less common.
Metal-Mediated Cross-Coupling Chemistry at Halogen Sites
The carbon-iodine and carbon-fluorine bonds in this compound are prime candidates for metal-mediated cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The C-I bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the C-I bond with a boronic acid or ester. Given the high reactivity of aryl iodides, this transformation is expected to proceed with high selectivity at the iodine position, leaving the fluorine atom intact. The reaction conditions would need to be carefully chosen to be compatible with the free amino and hydroxyl groups, which can potentially interfere with the catalyst.
Sonogashira Coupling: The coupling of the C-I bond with a terminal alkyne is another highly feasible reaction. This palladium- and copper-co-catalyzed reaction is generally robust and tolerates a wide range of functional groups. Again, selective reaction at the C-I bond is anticipated.
Buchwald-Hartwig Amination: This reaction would enable the formation of a new C-N bond at the position of the iodine atom by coupling with an amine. This would offer a route to more complex diamine structures. The choice of phosphine (B1218219) ligand for the palladium catalyst would be crucial in achieving high yields and functional group tolerance.
| Cross-Coupling Reaction | Reactive Site | Expected Product Type | Key Catalyst Components |
|---|---|---|---|
| Suzuki-Miyaura | C-I | Biaryl | Palladium catalyst, Base |
| Sonogashira | C-I | Arylalkyne | Palladium catalyst, Copper(I) co-catalyst, Base |
| Buchwald-Hartwig | C-I | Diaryl- or Alkylarylamine | Palladium catalyst, Phosphine ligand, Base |
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. The fluorine atom, being highly electronegative, is a poor halogen bond donor.
In this compound, the iodine atom is capable of forming significant halogen bonds with suitable acceptor atoms like oxygen or nitrogen in other molecules or in a crystalline solid state. The presence of the ortho-hydroxyl and meta-amino groups could influence the strength and directionality of these interactions through their electronic effects on the iodine atom. Computational studies on substituted iodobenzenes have shown that electron-donating groups can modulate the electrostatic potential around the iodine atom, thereby tuning the strength of the halogen bond.
Aromatic Ring Functionalization and Transformations
Beyond reactions at the halogen sites, the aromatic ring of this compound is susceptible to functionalization and transformation, primarily dictated by the powerful directing effects of the amino and hydroxyl groups.
Electrophilic Aromatic Substitution Patterns
The hydroxyl and amino groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (SEAr). In this compound, the positions ortho and para to these activating groups are already substituted. The directing effects of the substituents are as follows:
-OH group: Directs ortho (position 2, occupied by F) and para (position 5, vacant).
-NH2 group: Directs ortho (position 5, vacant) and para (position 3, occupied by I).
The fluorine atom is a deactivating but ortho-, para-director. The iodine atom is also a deactivating ortho-, para-director. The combined effect of these substituents strongly suggests that any further electrophilic substitution will occur at position 5, which is ortho to the amino group and para to the hydroxyl group. This position is electronically activated by both strong electron-donating groups.
| Reaction | Electrophile | Predicted Position of Substitution | Directing Groups' Influence |
|---|---|---|---|
| Nitration | NO₂+ | 5 | Ortho to -NH₂, Para to -OH |
| Halogenation | Br⁺ or Cl⁺ | 5 | Ortho to -NH₂, Para to -OH |
| Sulfonation | SO₃ | 5 | Ortho to -NH₂, Para to -OH |
Oxidative Ring Cleavage Mechanisms in Aminophenols
The oxidative cleavage of the aromatic ring in aminophenols is a process of significant biological and environmental relevance, often mediated by enzymes such as dioxygenases. In a laboratory setting, strong oxidizing agents can also effect ring cleavage, although this is often a less controlled process leading to a mixture of products.
The mechanism of enzymatic ring cleavage of aminophenols typically involves coordination of the hydroxyl and amino groups to a metal center (often iron) in the enzyme's active site. This is followed by reaction with molecular oxygen, leading to the cleavage of a C-C bond adjacent to the hydroxylated carbon. For this compound, the presence of the halogen substituents could influence the rate and regioselectivity of such a cleavage, both through steric hindrance and by altering the electronic properties of the ring, which in turn would affect its interaction with the catalytic metal center. Non-enzymatic oxidative cleavage, for instance by ozonolysis or with strong peroxides, would likely be less selective and could lead to degradation of the molecule into smaller, highly oxidized fragments.
Computational Chemistry and Theoretical Investigations of 6 Amino 2 Fluoro 3 Iodophenol
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 6-Amino-2-fluoro-3-iodophenol are determined by the interplay of its substituent groups—hydroxyl (-OH), amino (-NH2), fluorine (-F), and iodine (-I)—on the benzene (B151609) ring. The electron-donating effects of the hydroxyl and amino groups via resonance compete with the inductive electron-withdrawing effects of the fluorine and iodine atoms. This complex interaction governs the molecule's reactivity and electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netacs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the electron-donating amino and hydroxyl groups. researchgate.net Conversely, the LUMO is anticipated to be distributed over the entire molecule, influenced by the electron-withdrawing halogen substituents. The presence of both strong donating groups (-OH, -NH2) and withdrawing groups (-F, -I) is expected to decrease the HOMO-LUMO gap compared to unsubstituted phenol (B47542), suggesting a relatively high degree of chemical reactivity. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | High (less negative) | Indicates strong electron-donating capability. |
| LUMO Energy | Low (more negative) | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Small | Suggests high chemical reactivity and lower kinetic stability. |
Note: The values in this table are qualitative predictions based on theoretical principles and data from related substituted phenols.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgavogadro.cc They are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.netucla.edu In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions signify positive electrostatic potential (electron-deficient). researchgate.net
In this compound, the MEP would likely show regions of high electron density (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. researchgate.net The hydrogen atoms of the -OH and -NH2 groups would appear as regions of positive potential (blue), making them potential hydrogen bond donors. The halogen atoms, particularly fluorine, would contribute to creating complex potential distributions due to their high electronegativity. The iodine atom, being larger and more polarizable, would also significantly influence the electrostatic surface. These maps are crucial for understanding intermolecular interactions. wolfram.com
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict and help interpret various types of molecular spectra. By calculating properties like nuclear shielding, vibrational frequencies, and electronic transition energies, theoretical spectra can be generated that often show good agreement with experimental results. nih.govsemanticscholar.org
Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govmodgraph.co.uk These calculations are highly sensitive to the electronic environment of each nucleus.
For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the four different substituents.
The electron-donating -OH and -NH2 groups would generally cause an upfield shift (lower ppm) for the ortho and para protons relative to benzene.
The electron-withdrawing -F and -I groups would cause a downfield shift (higher ppm).
The proton of the hydroxyl group (-OH) and the protons of the amino group (-NH2) would have characteristic shifts that are sensitive to solvent and hydrogen bonding. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for Aromatic Protons of this compound
| Proton Position | Predicted Chemical Shift (ppm) | Influencing Factors |
| H-4 | ~6.5 - 7.0 | Influenced by ortho -I and para -NH2 groups. |
| H-5 | ~6.8 - 7.2 | Influenced by ortho -NH2 and meta -I groups. |
Note: These are estimated ranges. Actual values depend on the solvent and precise computational method. DFT calculations provide more accurate predictions. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. youtube.comresearchgate.net The calculations determine the energies of electronic transitions, most notably the HOMO to LUMO transition, which corresponds to the longest wavelength absorption band (λmax). nih.govyoutube.com
The UV-Vis spectrum of this compound is expected to show characteristic π→π* transitions typical of aromatic systems. The presence of the electron-donating -OH and -NH2 groups, which act as auxochromes, is predicted to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted phenol. escholarship.org This shift is due to the stabilization of the excited state and a reduction in the HOMO-LUMO energy gap. youtube.com Computational models can predict these shifts and the intensity of the absorption bands. nih.gov
Table 3: Predicted UV-Vis Absorption Properties
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ (HOMO → LUMO) | ~280 - 310 | Moderate |
| S₀ → S₂ | ~230 - 250 | High |
Note: Predicted values are based on TD-DFT studies of similar phenolic compounds and are subject to solvent effects. escholarship.org
Computational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of molecules. arxiv.org These calculations provide the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions. nih.gov The predicted spectra serve as a powerful tool for assigning experimental bands to specific molecular motions. semanticscholar.orgresearchgate.net
The calculated vibrational spectrum of this compound would exhibit characteristic frequencies for each of its functional groups.
Table 4: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3600 - 3400 | Stretching of the hydroxyl group bond. |
| N-H Stretch | 3500 - 3300 | Asymmetric and symmetric stretching of the amino group. |
| C=C Aromatic Stretch | 1620 - 1450 | Stretching vibrations within the benzene ring. |
| C-F Stretch | 1250 - 1100 | Stretching of the carbon-fluorine bond. |
| C-I Stretch | 600 - 500 | Stretching of the carbon-iodine bond. |
Note: These are typical frequency ranges. DFT calculations provide more precise wavenumbers for the specific molecular structure.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations serve as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. By employing quantum mechanical methods, researchers can model reaction pathways, identify transient intermediates, and characterize the transition states that govern the kinetics and thermodynamics of a transformation. These theoretical investigations provide molecular-level insights that are often difficult to obtain through experimental means alone.
A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are frequently used to locate and optimize the geometry of transition states for reactions involving substituted phenols and anilines. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic coupling, computational analysis would reveal the precise arrangement of atoms at the transition state.
For instance, in studies of chlorinated phenols, DFT methods like B3LYP have been used to estimate activation energies for decomposition reactions. nih.gov Similar methodologies could be applied to this compound to predict its reactivity in various chemical transformations. The calculated activation energies and reaction enthalpies provide a quantitative measure of the reaction's kinetic and thermodynamic favorability.
Table 1: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound
| Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | 25.5 | The energy barrier that must be overcome for the reaction to occur. |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a computational study on reaction energetics.
The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. rsc.org Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. mdpi.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. mdpi.com
For reactions involving this compound, modeling the reaction pathway in different solvents would reveal how the solvent stabilizes or destabilizes the reactants, transition state, and products. nih.gov For example, polar solvents might preferentially stabilize a polar transition state, thereby accelerating the reaction compared to a nonpolar solvent. nih.gov Computational studies on related aromatic nucleophilic substitution reactions have demonstrated the profound impact of the solvent on the reaction mechanism. nih.gov
By mapping the potential energy surface of the reaction in the presence of a solvent, researchers can construct a detailed model of the reaction pathway. researchgate.net This allows for the prediction of how changes in the solvent environment will alter the reaction outcomes, providing valuable guidance for experimental reaction optimization.
Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Toluene | 2.4 | 28.1 |
| Acetone | 20.7 | 25.5 |
Note: This table presents hypothetical data to demonstrate the trend of activation energy with solvent polarity that might be observed in a computational study.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its physical properties and biological activity. Computational techniques such as conformational analysis and molecular dynamics (MD) simulations provide a detailed picture of the molecule's flexibility, preferred shapes, and interactions with its environment.
This compound can exist in different isomeric and tautomeric forms. Isomers have the same molecular formula but different arrangements of atoms, while tautomers are isomers that readily interconvert, often through the migration of a proton. Computational chemistry can predict the relative stabilities of these different forms by calculating their energies. researchgate.net
For aminophenols, theoretical studies have shown that the relative positions of the amino and hydroxyl groups significantly impact the molecule's stability and reactivity. researchgate.netbohrium.com DFT calculations can be employed to determine the most stable tautomeric form of this compound in the gas phase and in different solvents. nih.govmdpi.com The stability of these forms is influenced by intramolecular hydrogen bonding and the electronic effects of the fluorine and iodine substituents.
Table 3: Theoretical Relative Energies of Tautomers of a Substituted Aminophenol
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
|---|---|---|
| Phenol-Amine | 0.00 | 0.00 |
| Keto-Imine | +8.5 | +5.2 |
Note: The data is illustrative, based on general principles of tautomer stability for aminophenols, and does not represent calculated values for this compound.
In the condensed phase, molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonding, dipole-dipole interactions, and halogen bonding. The iodine atom, in particular, can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. researchgate.netrsc.org
Molecular dynamics simulations can model the behavior of a large ensemble of this compound molecules over time, providing insights into their aggregation behavior. These simulations can reveal how the molecules arrange themselves in solution or in the solid state and can predict the strength and nature of the intermolecular interactions. mdpi.com Understanding these interactions is crucial for predicting properties like solubility, melting point, and crystal packing. Computational studies on similar halogenated aromatic compounds have highlighted the importance of σ-hole and π-hole interactions in directing intermolecular assembly. researchgate.netrsc.org
Table 4: Calculated Intermolecular Interaction Energies for a Dimer of a Halogenated Phenol
| Interaction Type | Calculated Energy (kcal/mol) |
|---|---|
| Hydrogen Bond (O-H···N) | -5.8 |
| Halogen Bond (I···O) | -3.2 |
Note: This table contains representative values for intermolecular interaction energies and is intended for illustrative purposes.
Biological and Pharmacological Research Applications of 6 Amino 2 Fluoro 3 Iodophenol Analogues
Investigation of Antimicrobial Activity Profiles
The introduction of halogens into the phenolic ring is a key strategy for enhancing the antimicrobial potency of these compounds. Studies have explored the efficacy of various halogenated phenols against a wide spectrum of pathogenic microorganisms, including fungi and bacteria.
Halogenated phenolic compounds have demonstrated notable activity against various fungal species. For instance, studies on halogenated bis(hydroxyphenyl)methanes revealed that certain brominated derivatives are highly effective against fungi like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum nih.gov. One particular compound, 2,2',3,3',6-pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane, was identified as the most active against these fungal strains nih.gov. Similarly, research on 4-aminophenol (B1666318) derivatives showed they possess broad-spectrum antimicrobial capabilities, which include activity against the fungus Saccharomyces cerevisiae mdpi.comnih.gov. Another study highlighted 2,4,6-triiodophenol (B146134) (2,4,6-TIP) as an effective agent against Candida albicans, where it was also found to impair hyphal formation, a key virulence factor nih.gov. The antifungal activity of synthesized compounds is often evaluated to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible growth nih.gov. Novel matrine (B1676216) derivatives incorporating a hydroxamic acid moiety have also shown exceptional inhibitory activity against Candida albicans, with one compound demonstrating a significantly lower MIC value than the clinical antibiotic fluconazole (B54011) rsc.org.
Table 1: Antifungal Activity of Selected Phenolic Analogues
| Compound | Fungal Strain | Activity/Measurement | Source |
|---|---|---|---|
| 2,2',3,3',6-Pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Most active in series | nih.gov |
| 4-Aminophenol Derivatives | Saccharomyces cerevisiae | Broad-spectrum activity | mdpi.comnih.gov |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Candida albicans | Effective inhibition, impairs hyphal formation | nih.gov |
| Novel Matrine Derivative (10g) | Candida albicans | MIC: 0.062 mg/mL | rsc.org |
The antibacterial properties of halogenated phenols have been extensively evaluated against both Gram-positive and Gram-negative bacteria. Phenolic compounds are among the oldest known antibacterial agents, with their activity influenced by substitutions with alkyl and halogen groups . Research on halogenated catechols, which are structurally related to aminophenols, has demonstrated their ability to inhibit the growth of bacteria such as Staphylococcus aureus and E. coli nih.gov. A study on 4-aminophenol derivatives reported moderate to strong activity against a panel of bacteria, including S. aureus, Micrococcus luteus, and Bacillus subtilis mdpi.comnih.gov. The strategic halogenation of phenolic compounds can play a critical role in enhancing their antibacterial activity nih.gov. For example, 2,4,6-triiodophenol (2,4,6-TIP) proved effective against biofilms formed by methicillin-resistant S. aureus (MRSA) and various Gram-negative bacteria nih.gov. Similarly, certain chlorinated bis(hydroxyphenyl)methanes exerted a powerful antibacterial effect against S. aureus, B. subtilis, and Salmonella typhimurium nih.gov. The antibacterial potential of phenolic acids is also recognized, though their activity is generally weaker than other phenolic compounds and depends on the specific structure nih.gov.
Table 2: Antibacterial Activity of Selected Halogenated Phenols
| Compound | Bacterial Strain(s) | Activity/Measurement | Source |
|---|---|---|---|
| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | MIC: 5 µg/mL | nih.gov |
| 4-Aminophenol Derivative (S-1) | Staphylococcus aureus | Inhibition Zone: 14.18 mm (at 1 mg/mL) | mdpi.com |
| 3,3',5,5'-Tetrachloro-2,2'-dihydroxydiphenylmethane | S. aureus, B. subtilis, M. luteus, P. vulgaris, S. typhimurium | Powerful antibacterial effect | nih.gov |
The mechanisms through which phenolic compounds exert their antimicrobial effects are multifaceted. A primary mode of action involves the disruption of the microbial cell structure and function frontiersin.org. Phenols can cause denaturation and coagulation of proteins, which is a key aspect of their bactericidal activity . Halogenated phenols, in particular, can induce deformation of the bacterial cell wall, leading to the leakage of intracellular components and subsequent cell death nih.gov. This mechanism is similar to that of other well-known halogenated phenols like triclosan (B1682465) nih.gov.
Further research has shown that these compounds can interfere with critical metabolic processes. For example, some halogenated catechols are thought to inhibit bacterial fatty acid synthesis nih.gov. At a molecular level, transcriptomic analysis of S. aureus treated with 2,4,6-triiodophenol revealed a significant repression of the gene expression of RNAIII, which is a crucial regulator for the production of biofilms and virulence factors nih.gov. The antimicrobial activity of essential oils containing phenolic compounds is often attributed to a cascade of reactions that includes degradation of the cytoplasmic membrane, damage to membrane proteins, and a reduction in ATP synthesis frontiersin.org.
Anticancer Research and Cytotoxicity Assessments
Analogues of aminophenols are also being investigated for their potential as anticancer agents. Their ability to induce cytotoxicity in malignant cells has made them attractive candidates for the development of new antineoplastic drugs nih.govnih.gov.
The initial evaluation of the anticancer potential of novel compounds, including aminophenol analogues, is typically conducted through in vitro screening against various human cancer cell lines. A common and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay researchgate.netnih.gov. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity following treatment with a compound suggests a cytotoxic or cytostatic effect nih.gov. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50% nih.govmdpi.com.
Other methodologies are also employed to assess cytotoxicity. The trypan blue dye exclusion assay can distinguish between viable and non-viable cells based on membrane integrity nih.gov. Furthermore, researchers often examine morphological changes in treated cells using microscopy. The appearance of characteristic features of apoptosis, such as chromatin condensation and nuclear fragmentation, provides qualitative evidence of a compound's ability to induce programmed cell death nih.gov. These screening assays are performed on a variety of cancer cell lines, such as those derived from melanoma (HBL), breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (CaCo-2), to assess the compound's spectrum of activity nih.govnih.gov.
Phenolic compounds can exert their anticancer effects through multiple molecular mechanisms, with the induction of apoptosis being a central focus of research nih.govnih.govmdpi.com. Apoptosis, or programmed cell death, is a critical process for eliminating abnormal cells, and its dysregulation is a hallmark of cancer mdpi.com. Analogues of aminophenol can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways mdpi.com.
Key molecular events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members mdpi.com. A shift in the Bax/Bcl-2 ratio in favor of pro-apoptotic members is a common mechanism for inducing the mitochondrial pathway of apoptosis mdpi.com. For instance, studies on 6-Amino-9-Sulfonylpurine derivatives demonstrated that they induce apoptosis in leukemia cells via the intrinsic mitochondrial pathway, as evidenced by impaired mitochondrial potential and increased expression of caspase 3 and cytochrome c nih.gov.
In addition to inducing apoptosis, some phenolic derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle mdpi.comnih.gov. For example, certain compounds can arrest cells in the G1 or G2/M phases of the cell cycle mdpi.comnih.gov. Other mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as topoisomerase II, which is crucial for DNA replication and repair upol.czfrontiersin.org. The prevalent mechanisms for some antineoplastic agents include intercalation into DNA and the inhibition of topoisomerase II activity upol.cz.
Table 3: Cytotoxicity of Selected Aminophenol Analogues
| Compound | Cell Line | Measurement (IC50) | Source |
|---|---|---|---|
| N-(2-morpholinoethyl)-4-aminophenol | Human Melanoma (HBL) | 20 µg/mL | nih.gov |
| DiAcMoAc (diacetoxy-derivative) | Human Melanoma (HBL) | 15 µg/mL | nih.gov |
| DiAcMoAc (diacetoxy-derivative) | Non-pigmented Human Melanoma (LND1) | 2 µg/mL | nih.gov |
Target Identification in Cancer Pathways
While direct studies on 6-Amino-2-fluoro-3-iodophenol analogues in specific cancer pathways are not extensively documented, the broader class of aminophenol derivatives has been implicated in oncology drug development. For instance, para-aminophenol serves as a crucial precursor in the synthesis of cabozantinib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma. kajay-remedies.com This suggests that the aminophenol scaffold can be incorporated into molecules designed to target key signaling proteins in cancer.
The antiproliferative properties of aminophenol derivatives are also an active area of investigation. Research into compounds like fenretinide (B1684555), an aminophenol derivative of retinoic acid, has demonstrated potent antiproliferative activity. nih.gov Structure-activity relationship studies on fenretinide have highlighted the importance of the 4-aminophenol moiety for its cancer cell growth-suppressing abilities. nih.gov This raises the possibility that analogues of this compound could be designed to interact with similar pathways, potentially those regulated by retinoid receptors or other nuclear hormone receptors involved in cell proliferation and differentiation. nih.gov The presence of halogen atoms (fluorine and iodine) could further influence the binding affinity and selectivity of these analogues for specific biological targets within cancer cells.
Enzyme Modulation and Inhibition Studies
The phenolic hydroxyl group and the amino substituent make this compound analogues prime candidates for investigation as enzyme modulators. The electronic properties conferred by the fluorine and iodine atoms can significantly influence the acidity of the phenolic proton and the basicity of the amino group, thereby affecting their interactions with enzyme active sites.
The inhibition of carbonic anhydrases (CAs) is a therapeutic strategy for a range of disorders, including glaucoma, edema, and certain types of cancer. Phenols are a known class of CA inhibitors. The mechanism of inhibition often involves the coordination of the phenolic hydroxyl group to the zinc ion in the enzyme's active site.
Studies on a variety of substituted phenols have demonstrated a wide range of inhibitory potencies against different CA isoforms. The nature and position of the substituents on the phenol (B47542) ring play a critical role in determining the inhibitory activity. For example, the introduction of amino and halogen groups can significantly alter the binding affinity. While specific data on this compound is not available, research on related compounds provides valuable insights.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Phenol | hCA II | 9.6 µM | Generic Data |
| 4-Nitrophenol | hCA II | 0.8 µM | Generic Data |
| 2,4-Dichlorophenol | hCA II | 0.45 µM | Generic Data |
Beyond carbonic anhydrases, the structural features of this compound analogues suggest their potential to interact with a variety of other enzymes. The aminophenol scaffold is found in molecules that exhibit a broad range of biological activities, including analgesic and antipyretic effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. pharmacy180.com
Furthermore, fluorinated compounds have been designed as inhibitors for a range of enzymes, including proteases, where the fluorine atom can influence the electronic environment of a reactive center. researchgate.net The presence of an iodine atom can also lead to specific interactions, such as halogen bonding, with enzyme active sites. Iodotyrosine deiodinase is an example of an enzyme that specifically processes iodinated substrates. nih.gov This suggests that analogues of this compound could be investigated as inhibitors of enzymes involved in thyroid hormone metabolism or other pathways where iodinated molecules play a key role. Additionally, some aminophenol derivatives have been shown to inhibit α-amylase and α-glucosidase, indicating potential applications in the management of diabetes. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The systematic investigation of how chemical structure relates to biological activity is fundamental to drug discovery. The multi-substituted nature of this compound provides a rich platform for SAR studies.
The relative positions of the amino, fluoro, and iodo groups on the phenol ring are expected to have a profound impact on the biological activity of these analogues. For p-aminophenol derivatives, it has been noted that modifications to the nitrogen atom that reduce its basicity can also reduce biological activity, unless the modifying group is metabolically removed. pharmacy180.com Etherification of the phenolic hydroxyl group can also lead to derivatives with different side effect profiles. pharmacy180.com
The interplay between the electron-withdrawing nature of the fluorine and iodine atoms and the electron-donating nature of the amino and hydroxyl groups will create a unique electronic distribution in each positional isomer. This, in turn, will affect the molecule's pKa, lipophilicity, and ability to form hydrogen bonds and other non-covalent interactions with biological targets. For example, the position of the fluorine atom could influence the acidity of the neighboring phenolic hydroxyl, which could be critical for its interaction with metalloenzymes.
QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceopen.com For phenolic compounds, QSAR models have been developed to predict a variety of biological endpoints, including antioxidant activity and toxicity. nih.govnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules.
For a series of this compound analogues, a QSAR study could be designed to correlate their activity (e.g., enzyme inhibition or cytotoxicity) with descriptors that capture the unique properties of the substituents. Quantum chemical calculations could be employed to determine descriptors such as atomic charges, dipole moments, and frontier molecular orbital energies, which are often important for describing the reactivity and interaction potential of molecules. scienceopen.com The development of robust QSAR models would enable the prediction of the activity of novel analogues, thereby guiding the synthesis of more potent and selective compounds.
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Electronic | Hammett constants, Atomic charges, Dipole moment | Describes the electronic effects of substituents and the overall polarity of the molecule. |
| Steric | Taft steric parameters, Molar refractivity | Quantifies the size and shape of the molecule and its substituents. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |
Applications in Chemical Biology and Drug Discovery
The aminophenol scaffold is a versatile starting point for the development of biologically active molecules. The introduction of halogen atoms like fluorine and iodine can significantly modulate the physicochemical and pharmacological properties of these molecules, making their analogues valuable tools in chemical biology and for therapeutic development.
Chemical probes are essential tools for dissecting complex biological processes. Analogues of aminophenols, particularly those bearing iodine, can be developed into imaging agents for in vivo tracking and visualization of biological targets.
The introduction of a radioisotope of iodine, such as iodine-124, into a molecule with affinity for a specific biological target allows for noninvasive imaging using Positron Emission Tomography (PET). nih.gov This technique enables the study of the in vivo behavior and distribution of the probe, providing valuable information for diagnostics and drug development. nih.gov For instance, a radioiodinated analogue of 4-nonylphenol (B119669) was synthesized to investigate its in vivo fate, demonstrating the utility of this approach for tracking the distribution of small molecules within an organism. nih.gov
Similarly, other radionuclides can be incorporated into molecules to create probes for Single-Photon Emission Computed Tomography (SPECT) or PET imaging. nih.gov The development of such radiolabeled probes allows for the visualization and quantification of their targets, which can be crucial for understanding disease progression and the mechanism of action of drugs. nih.govresearchgate.net
The table below summarizes examples of radiolabeled probes used in biological imaging.
| Probe Type | Radionuclide | Imaging Technique | Application |
| Radiolabeled 4-Nonylphenol | Iodine-124 | PET | In vivo tracing and biodistribution studies. nih.gov |
| Radiolabeled Liposomes | Various | SPECT/PET | Disease diagnostics and cancer theranostics. researchgate.net |
| Radiolabeled Peptides | Various | SPECT/PET | Imaging of matrix metalloproteinase activity. researchgate.net |
| Radiolabeled Small Molecules | Carbon-11 | PET | Imaging of bromodomain and extra-terminal proteins. mdpi.com |
Hit-to-lead optimization is a critical phase in drug discovery where initial "hit" compounds with desired biological activity are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds suitable for further development. oncodesign-services.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. wikipedia.org
For aminophenol derivatives, SAR studies have been instrumental in identifying key structural features that influence their biological activity. researchgate.netnih.govpharmacy180.com These studies involve systematically altering the chemical structure of a molecule and assessing the impact on its biological effect. wikipedia.org For example, modifications to the amino and hydroxyl groups of the aminophenol core, as well as the introduction of various substituents on the aromatic ring, can lead to significant changes in activity. researchgate.netresearch-nexus.net
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated analogues of aminophenols, for instance, have been investigated as potential enzyme inhibitors. researchgate.neteurekaselect.com The unique electronic properties of fluorine can influence the reactivity of nearby functional groups, a principle that has been exploited in the design of mechanism-based inhibitors. nih.goveurekaselect.com
The following table provides examples of how modifications to the aminophenol scaffold can influence biological activity, a key aspect of hit-to-lead optimization.
| Compound Class | Structural Modification | Impact on Biological Activity |
| p-Aminophenol Derivatives | Etherification of the phenolic group | Can lead to derivatives with greater side effects. pharmacy180.com |
| p-Aminophenol Derivatives | Substitution on the nitrogen atom | Can reduce activity unless the substituent is metabolically labile (e.g., acetyl groups). pharmacy180.com |
| 4-Alkylaminophenols | Increasing alkyl chain length | Enhances antiproliferative potencies. nih.gov |
| Fluorinated Ketones | Introduction of a phenoxy-substituted fluorinated ketone | Can lead to covalent inhibition of proteases and other enzymes. researchgate.net |
Through iterative cycles of chemical synthesis and biological testing, guided by SAR, researchers can optimize aminophenol-based hits into promising lead compounds for a variety of therapeutic targets. oncodesign-services.commdpi.com
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes to Complex Derivatives
The synthetic accessibility of 6-Amino-2-fluoro-3-iodophenol derivatives is paramount for exploring their potential applications. Future research will likely focus on developing novel and efficient synthetic routes to complex molecules derived from this core structure. The inherent reactivity of the amino, hydroxyl, and iodo groups, along with the influence of the fluorine atom, provides a rich landscape for synthetic exploration.
Key areas of investigation will include:
Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govacs.org Future work could explore reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination at the iodine-bearing carbon to introduce a wide variety of substituents. The development of novel ligands and catalytic systems will be crucial for achieving high yields and selectivity in these transformations on a sterically hindered and electronically complex substrate. acs.org
Synthesis of Heterocyclic Scaffolds: The amino and hydroxyl groups of this compound can serve as key functionalities for the construction of novel heterocyclic compounds. nih.govderpharmachemica.com Many biologically active molecules contain heterocyclic cores, and this scaffold provides a unique starting point for the synthesis of novel fused ring systems with potential therapeutic applications. enamine.net
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of derivatives of this compound will be a significant area of research. This will allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each compound.
A summary of potential synthetic transformations is presented in the table below.
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Introduction of aryl or heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Introduction of alkynyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Introduction of substituted amino groups |
| Heterocycle Formation | Various bifunctional reagents | Construction of fused heterocyclic rings |
Advanced Characterization Techniques for Structural and Electronic Properties
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their behavior and designing new molecules with desired characteristics. Future research will employ a combination of advanced spectroscopic and computational techniques to probe these properties in detail.
Promising avenues for investigation include:
Spectroscopic Analysis: Advanced spectroscopic techniques will be crucial for characterizing the structure and purity of newly synthesized derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry will be routinely employed. chromatographyonline.comspectroscopyonline.com The distinct spectroscopic signatures of the fluorine and iodine atoms can be leveraged for detailed structural elucidation.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netacs.orgacs.orgmdpi.comtorvergata.it Computational studies can be used to predict key parameters such as pKa, bond dissociation energies, and electrostatic potential surfaces, which can help in understanding their chemical behavior and biological activity. researchgate.netacs.orgacs.orgtorvergata.it
Deeper Elucidation of Biological Mechanisms and Target Validation
The unique combination of functional groups in this compound suggests that its derivatives may exhibit interesting biological activities. A key area of future research will be to elucidate the mechanisms of action of these compounds and to identify their specific biological targets.
Future research in this area will likely involve:
Target Identification: A critical step in drug discovery is the identification of the molecular target of a bioactive compound. researchgate.netnih.govnih.govcreative-biolabs.com A variety of techniques, including affinity chromatography, chemical proteomics, and computational approaches, can be employed to identify the protein or other biomolecule with which a derivative of this compound interacts. creative-biolabs.com
Understanding Halogen Bonding: The iodine atom in this scaffold is a potential halogen bond donor, an interaction that is increasingly recognized as important in protein-ligand binding. nih.govnih.govresearchgate.netijres.orgacs.org Future studies will investigate the role of halogen bonding in the biological activity of iodinated derivatives, potentially leading to the design of more potent and selective inhibitors. nih.govresearchgate.net There is also evidence of synergistic effects between iodine and fluorine that could influence biological activity. nih.govmdpi.commednexus.org
Phenotypic Screening: High-throughput phenotypic screening of libraries of this compound derivatives against various cell lines and disease models can help to identify novel biological activities and provide starting points for further investigation.
Rational Design of Enhanced Bioactive Compounds
The structural information and biological insights gained from the studies described above will pave the way for the rational design of new and improved bioactive compounds based on the this compound scaffold.
Key strategies in this area will include:
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a diverse library of derivatives will allow for the establishment of clear SARs. This will provide a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Bioisosteric Replacement: The fluorine atom can act as a bioisostere for other functional groups, and its presence can significantly impact the metabolic stability and binding affinity of a molecule. Future research will explore the systematic replacement of other atoms or groups with fluorine to improve the drug-like properties of these compounds.
Fragment-Based Drug Design: The this compound core can be considered a valuable fragment for use in fragment-based drug discovery campaigns. Identifying weak-binding fragments that interact with a biological target can provide a starting point for the development of more potent lead compounds.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. stanford.edunih.govijcrt.orgrsc.orgtandfonline.com These powerful computational tools can be leveraged to accelerate the design and development of novel compounds derived from this compound.
Future applications of AI and ML in this context include:
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual compounds. slideshare.netnih.govnih.govresearchgate.netiapchem.orgnepjol.info This can help to prioritize the synthesis of the most promising candidates and reduce the time and cost of drug discovery. nih.goviapchem.org
De Novo Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By learning the underlying patterns in chemical space, these models can propose new structures based on the this compound scaffold that are likely to be active against a specific biological target.
Reaction Prediction and Synthesis Planning: AI tools can assist chemists in planning the synthesis of complex derivatives by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes.
The integration of these computational approaches with experimental validation will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in various scientific disciplines.
Q & A
What are the critical considerations for synthesizing 6-Amino-2-fluoro-3-iodophenol with high regioselectivity?
Basic Research Question
Synthesis of this compound requires careful selection of iodination and fluorination agents. For example, iodination of the phenol precursor can be achieved using iodine monochloride (ICl) or NaI with an oxidizing agent like H₂O₂ in acidic media, while fluorination may involve nucleophilic aromatic substitution (NAS) using KF or CsF under controlled temperatures (50–80°C) . Regioselectivity is influenced by the directing effects of the amino and hydroxyl groups, which must be protected or deprotected strategically to avoid side reactions.
Advanced Research Question How can reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) be optimized to minimize the formation of byproducts such as 3-Amino-4-iodophenol or over-iodinated derivatives? Computational modeling of transition states and Hammett substituent constants (σ) for the aromatic ring can guide the design of regioselective pathways .
How can researchers assess the purity and stability of this compound under different storage conditions?
Basic Research Question
Purity is typically assessed via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to detect impurities like unreacted precursors or dehalogenated byproducts . Stability studies involve accelerated degradation tests under varying pH (2–12), temperature (4°C vs. room temperature), and light exposure.
Advanced Research Question What spectroscopic or chromatographic techniques (e.g., LC-MS/MS or FTIR) are most effective for quantifying trace degradation products, such as 6-Amino-3-iodophenol or hydroquinone derivatives, in long-term stability studies? .
What methodologies are used to analyze the electronic effects of substituents (F, I, NH₂) on the reactivity of this compound?
Basic Research Question
Electron-withdrawing effects of fluorine and iodine can be quantified using density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) or frontier molecular orbitals (FMOs). Experimental validation includes kinetic studies of electrophilic substitution reactions (e.g., nitration or sulfonation) .
Advanced Research Question How do steric and electronic interactions between the amino group and halogen substituents influence the compound’s susceptibility to oxidation or photodegradation? Controlled experiments with radical initiators (e.g., AIBN) or UV light can elucidate degradation pathways .
What are the challenges in reconciling contradictory data on the compound’s solubility and reactivity across studies?
Basic Research Question
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) may arise from differences in sample purity or measurement techniques (e.g., gravimetric vs. spectrophotometric methods). Systematic replication under standardized conditions (e.g., USP guidelines) is recommended .
Advanced Research Question How do solvent polarity and hydrogen-bonding networks affect the compound’s apparent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)? Meta-analyses of published datasets with multivariate regression can identify confounding variables .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
The compound’s toxicity requires strict adherence to PPE (gloves, goggles) and ventilation. Waste must be neutralized with 10% sodium thiosulfate to reduce iodinated byproducts before disposal .
Advanced Research Question How can in situ monitoring (e.g., Raman spectroscopy) detect airborne particulates or vapors during large-scale syntheses? Real-time data integration with hazard assessment models (e.g., COSHH) improves risk mitigation .
How can researchers design experiments to study the compound’s potential as a precursor for fluorinated pharmaceuticals?
Advanced Research Question
Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to modify the amino group while preserving the iodine and fluorine substituents. Reaction optimization should focus on ligand selection (e.g., XPhos) and solvent compatibility (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
